

Monosodium Maleate Trihydrate: FTIR Spectral Profiling & Comparative Analysis

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Compound of Interest

Compound Name: *Monosodium Maleate Trihydrate*

Cat. No.: *B8003687*

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Executive Summary: The Salt Selection Challenge

In pharmaceutical formulation and industrial synthesis, the choice between a free acid (Maleic Acid) and its salt forms (Monosodium vs. Disodium) dictates solubility, bioavailability, and stability. **Monosodium Maleate Trihydrate** (MMT) represents a unique "intermediate" state. Unlike the free acid or the fully neutralized disodium salt, MMT contains the Hydrogen Maleate Anion, a species stabilized by a remarkably strong intramolecular hydrogen bond.

This guide provides a definitive FTIR spectral analysis of MMT, distinguishing it from its chemical relatives. We focus on the "fingerprint" of the hydrogen maleate ion and the specific hydration signatures that validate the trihydrate form.

Structural Context & Chemical Identity^{[1][2][3]}

To interpret the spectrum, one must understand the lattice architecture. MMT (CAS: 3105-55-3) crystallizes in a triclinic system (Space Group P1).^{[1][2]}

- The Hydrogen Maleate Anion (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

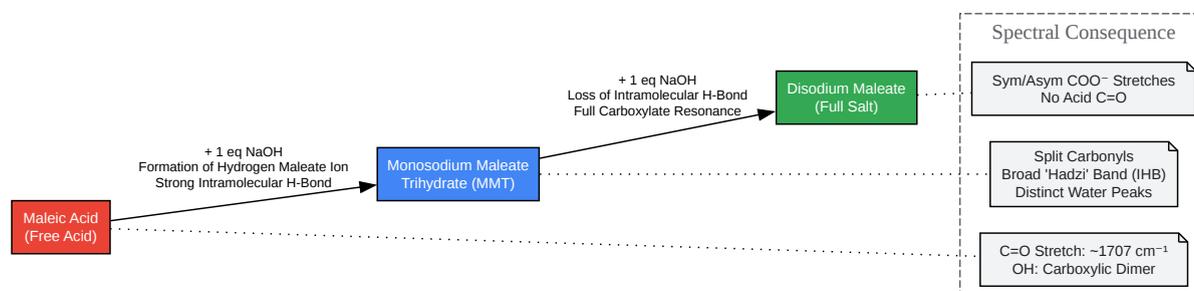
): This is the core chromophore. It features a proton shared between two carboxylate oxygens. In MMT, this forms a strong, asymmetric intramolecular hydrogen bond (O...O distance $\approx 2.44 \text{ \AA}$), creating a pseudo-ring structure.

- The Trihydrate Lattice: Three crystallographically independent water molecules stabilize the sodium cation (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

) in a distorted octahedral geometry.

Visualizing the Structural Shift

The following diagram illustrates the chemical progression and the resulting spectral implications.



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Figure 1: Structural evolution from Maleic Acid to Disodium Maleate and associated spectral shifts.

Experimental Protocol: Ensuring Spectral Integrity

The trihydrate nature of MMT makes it sensitive to sample preparation. Aggressive grinding or high pressure can induce partial dehydration or lattice distortion, leading to spectral artifacts.

Validated Workflow

- Technique Selection:

- Preferred: ATR (Attenuated Total Reflectance) using a Diamond/ZnSe crystal. Requires minimal sample prep and preserves hydration state.
- Alternative: KBr Pellet. Warning: Excessive grinding generates heat, potentially dehydrating the surface (loss of peaks at 3500-3200 cm^{-1}).
- Self-Validating Check:
 - Step 1: Scan background (air).
 - Step 2: Scan sample (32 scans, 4 cm^{-1} resolution).
 - Step 3 (Validation): Check the region 1800–1600 cm^{-1} .
 - Pass: Distinct split bands (Acid Carbonyl + Carboxylate).
 - Fail: Single sharp band at $\sim 1705 \text{ cm}^{-1}$ (Indicative of reversion to Maleic Acid) or loss of water definition.

Comparative Spectral Analysis

The FTIR spectrum of MMT is complex due to the superposition of water modes, the hydrogen maleate ion, and the lattice vibrations.

Region 1: The Hydration Zone (3600 – 3000 cm^{-1})

- Maleic Acid: Shows broad O-H stretching from carboxylic dimers (often 3000–2500 cm^{-1}).
- MMT: Distinct, broad bands centered between 3500 – 3200 cm^{-1} .
 - Assignment:

of the three lattice water molecules.
 - Differentiation: Unlike surface moisture (which is weak and shapeless), these bands are intense and structured due to the specific coordination of water to

Region 2: The "Hydrogen Maleate" Continuum (1800 – 800 cm^{-1})

This is the most diagnostic region. The intramolecular hydrogen bond (IHB) in the hydrogen maleate anion is so strong that it modifies the vibrational potential energy surface.

- The "Hadzi" Band: Strong hydrogen bonds (Type A) often produce a very broad absorption background that can extend from 1500 cm^{-1} down to 600 cm^{-1} . In MMT, look for anomalous broadening underlying the fingerprint region.
- Carbonyl Splitting (1750 – 1350 cm^{-1}):
 - Maleic Acid: Single dominant peak at ~1707 cm^{-1} (dimer).
 - MMT: The symmetry is broken. You will observe:
 - ~1700–1680 cm^{-1} :
of the carboxylic acid end (involved in the IHB).
 - ~1590–1550 cm^{-1} :
asymmetric stretch of the carboxylate end.
 - ~1380–1350 cm^{-1} :
symmetric stretch.

Comparative Data Table

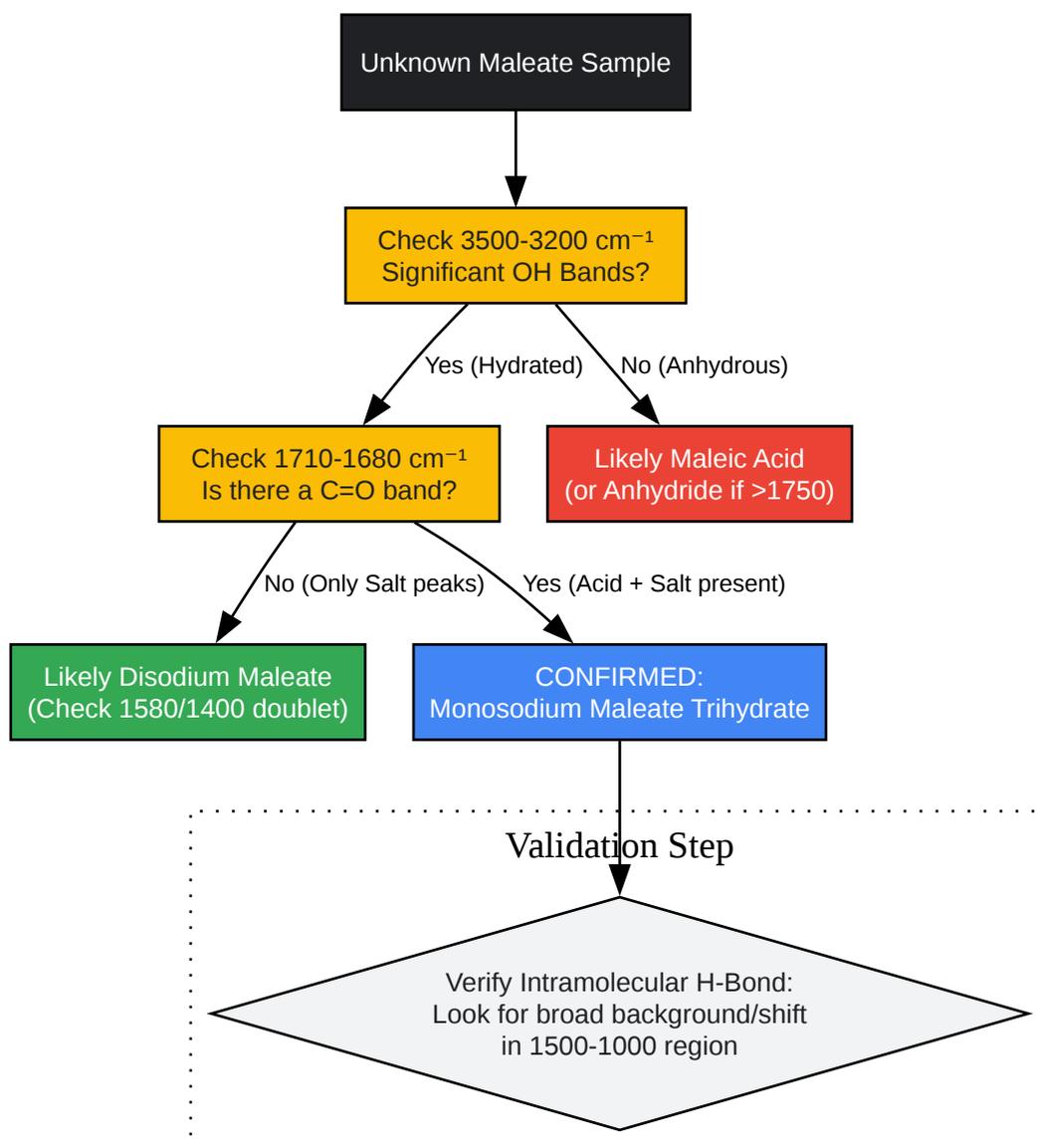
Functional Group	Mode	Maleic Acid (Free)	Monosodium Maleate Trihydrate	Disodium Maleate
Hydration Water		Absent	3500 – 3200 cm ⁻¹ (Strong)	Variable (if hydrated)
Acid Carbonyl		1707 cm ⁻¹ (Sharp)	~1700 – 1680 cm ⁻¹ (Shifted)	Absent
Carboxylate		Absent	1590 – 1550 cm ⁻¹	~1580 cm ⁻¹ (Dominant)
Carboxylate		Absent	1380 – 1350 cm ⁻¹	~1400 cm ⁻¹
Alkene		~1630 cm ⁻¹	1640 – 1620 cm ⁻¹	~1600 cm ⁻¹
Intramolecular H-Bond		Absent	Broad underlying absorption <1600	Absent

“

Note: The exact position of the MMT acid carbonyl depends on the strength of the asymmetric hydrogen bond. The stronger the bond, the lower the wavenumber shift.

Peak Assignment Logic Flow

Use this logic gate to confirm the identity of an unknown maleate sample.



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Figure 2: Logic flow for identifying **Monosodium Maleate Trihydrate** via FTIR.

Performance Implications

Why choose MMT over the alternatives?

- **Buffering Capacity:** The presence of both protonated and deprotonated groups allows MMT to act as a localized buffer (pH ~4.0 in solution), unlike the highly acidic Maleic Acid (pH < 2) or alkaline Disodium Maleate.

- Solubility: The trihydrate form often exhibits faster dissolution rates than the anhydrous free acid due to the pre-existing water lattice disrupting the crystal energy barrier.
- Stability: The strong intramolecular hydrogen bond locks the conformation of the maleate ion, potentially reducing isomerization to fumaric acid (trans-isomer) under thermal stress.

References

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